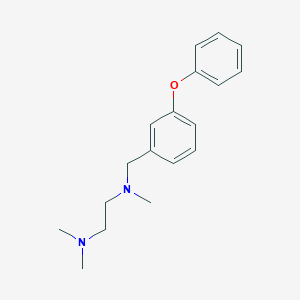![molecular formula C20H21N3O4 B6023231 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6023231.png)
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole, also known as DBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBB is a benzoxazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for further investigation.
作用機序
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole is believed to exert its effects through the inhibition of protein kinases, which are enzymes that play a key role in regulating cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of CK1δ, which is involved in regulating circadian rhythms and has been linked to various neurological disorders. By inhibiting CK1δ, this compound may have potential applications in the treatment of these disorders.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including inhibition of protein kinases, disruption of circadian rhythms, and inhibition of cancer cell growth. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole has several advantages for use in lab experiments, including its well-defined chemical structure and its ability to selectively target protein kinases. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole, including:
1. Further investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Development of new drugs based on the structure of this compound for the treatment of cancer and other diseases.
3. Investigation of the effects of this compound on other protein kinases and signaling pathways.
4. Development of new methods for synthesizing this compound and related compounds.
5. Investigation of the potential use of this compound as a tool for studying circadian rhythms and other biological processes.
In conclusion, this compound is a promising compound for scientific research, with potential applications in a variety of fields including neuroscience, cancer research, and drug discovery. Further investigation of its mechanism of action, biochemical and physiological effects, and potential applications is warranted.
合成法
The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine in the presence of a base, followed by the addition of 2-amino-phenol. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the protein kinase CK1δ, which is involved in regulating circadian rhythms and has been linked to various neurological disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines by targeting the tubulin protein. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting CK1δ and other protein kinases.
特性
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-17-8-7-14(13-18(17)26-2)19(24)22-9-11-23(12-10-22)20-21-15-5-3-4-6-16(15)27-20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVHCXSCSXDUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine](/img/structure/B6023149.png)
![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)
![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)

![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)
![2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6023218.png)
![N-(3-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6023225.png)
![2-[2-amino-1-(2,5-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6023241.png)
![[2-({3-chloro-5-methoxy-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6023248.png)